2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-2-28-22-8-7-20-5-3-4-6-21(20)23(22)24(27)25-15-18-9-12-26(13-10-18)16-19-11-14-29-17-19/h3-8,11,14,17-18H,2,9-10,12-13,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQTXUYKFWTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxy-1-naphthoic acid, thiophen-3-ylmethylamine, and piperidine. The synthesis may proceed through the following steps:
Esterification: Conversion of 2-ethoxy-1-naphthoic acid to its corresponding ester.
Amidation: Reaction of the ester with thiophen-3-ylmethylamine to form the amide intermediate.
N-Alkylation: Alkylation of the amide intermediate with piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide with structurally or functionally related compounds, focusing on substituent effects, pharmacological relevance, and impurity profiles.
Structural Analogues with Thiophene and Piperidine Moieties
- Compound e (): (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Key Differences: Lacks the ethoxy-naphthamide group and piperidine ring. Instead, it features a propanamine linker with naphthalen-1-yloxy and thiophen-3-yl substituents. The naphthalen-1-yloxy group may enhance aromatic stacking interactions compared to the ethoxy-naphthamide in the target compound .
- N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl, ): Key Differences: Contains a phenylacetamide group and a 4-methylphenethyl substituent on the piperidine. Functional Impact: The phenethyl group in fentanyl analogues is critical for µ-opioid receptor binding. The thiophen-3-ylmethyl group in the target compound likely redirects selectivity to non-opioid targets, though this remains speculative .
Naphthalene Derivatives
Amide-Containing Analogues
- N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β'-phenyl fentanyl, ) :
- Key Differences : Features a diphenylpropanamide group instead of the ethoxy-naphthamide.
- Functional Impact : The naphthamide in the target compound may enhance π-π interactions in hydrophobic binding pockets, whereas the diphenylpropanamide in β'-phenyl fentanyl prioritizes opioid receptor affinity .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Structural Flexibility : The piperidine-thiophene linkage in the target compound offers conformational flexibility absent in rigid opioids like fentanyl derivatives, possibly enabling interaction with diverse targets.
- Metabolic Stability : The ethoxy group may reduce oxidative metabolism compared to hydroxylated naphthalene derivatives (e.g., naphthalene-1-ol), as seen in cytochrome P450 inhibition assays .
- Safety Profile : Unlike fentanyl analogues (), the absence of a phenethyl group minimizes opioid receptor cross-reactivity, suggesting a safer toxicity profile pending further studies .
Biological Activity
Structural Characteristics
The compound's structure can be broken down into key components:
- Naphthalene Ring : Known for its hydrophobic properties and ability to intercalate with nucleic acids.
- Piperidine Moiety : Often associated with various pharmacological effects, including analgesic and antipsychotic properties.
- Thiophene Group : Contributes to the compound's electron-donating characteristics, enhancing its interaction with biological targets.
Synthesis
The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:
- Preparation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Thiophene Moiety : Conducted via substitution reactions.
- Formation of the Ethoxyacetamide Group : Finalized through amidation reactions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis .
Biological Activity
While specific studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit various pharmacological properties. The piperidine and thiophene components are particularly noted for their interactions with biological targets such as receptors and enzymes.
The compound may modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic applications. Techniques such as surface plasmon resonance or fluorescence polarization could be employed to assess binding dynamics and affinities .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights potential variations in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide | Similar piperidine structure; different thiophene positioning | Variance in reactivity due to thiophene position |
| 2-Ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide | Contains furan instead of thiophene | Potentially different biological activity due to furan's properties |
| 2-Ethoxy-N-((1-(benzyl)piperidin-4-yl)methyl)acetamide | Benzyl group instead of thiophene | Lacks heteroaromatic properties which may influence pharmacodynamics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, naphthol derivatives (e.g., 1-naphthol) can be alkylated with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC for reaction completion . Subsequent steps may involve coupling the ethoxy-naphthyl intermediate with a piperidine-thiophene precursor via chloro- or azido-acetamide intermediates. Reaction optimization should consider solvent polarity (e.g., DMF vs. dichloromethane) and stoichiometric ratios to minimize side products.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC/UV-Vis : Monitor λmax at ~255 nm (common for naphthamide derivatives) to assess purity .
- NMR Spectroscopy : Confirm ethoxy (δ 1.2–1.5 ppm for CH₃), thiophene (δ 6.5–7.5 ppm), and piperidine (δ 2.5–3.5 ppm) proton environments.
- Mass Spectrometry : Validate molecular weight (exact mass ~449.5 g/mol) and fragmentation patterns.
Advanced Research Questions
Q. What strategies can mitigate low yields in the final amide coupling step?
- Methodological Answer : Low yields often arise from steric hindrance at the piperidin-4-ylmethyl group. Strategies include:
- Activating Agents : Use HATU or EDC/HOBt for efficient carbodiimide-mediated coupling.
- Temperature Control : Perform reactions at 0–4°C to reduce racemization .
- Byproduct Analysis : Characterize unreacted intermediates via LC-MS to adjust stoichiometry.
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can be guided by:
- Computational Docking : Compare binding affinities of thiophene-3-ylmethyl vs. phenylmethyl analogs to target receptors (e.g., opioid or enzyme targets) using software like AutoDock .
- Pharmacological Assays : Test inhibition of enzymes (e.g., oxidoreductases) or receptor binding (e.g., μ-opioid) to quantify potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
